molecular formula C15H15BrO2S B14684881 4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate CAS No. 36050-29-0

4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate

Cat. No.: B14684881
CAS No.: 36050-29-0
M. Wt: 339.2 g/mol
InChI Key: USCVXWYHYFTCBK-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate is an organic compound that belongs to the class of aromatic esters. This compound features a bromine atom, a methyl group, and an isopropyl group attached to a benzene ring, which is further connected to a thiophene ring through a carboxylate linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by esterification with thiophene-2-carboxylic acid. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the bromination step and acidic conditions for the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-(methylthio)phenyl)ethanone
  • 3-[1-(4-Bromo-phenyl)-2-methyl-propyl]-4-hydroxy-chromen-2-one
  • 2-Bromo-5-methyl-4-phenylthazole

Uniqueness

4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate stands out due to its unique combination of a brominated aromatic ring and a thiophene carboxylate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

36050-29-0

Molecular Formula

C15H15BrO2S

Molecular Weight

339.2 g/mol

IUPAC Name

(4-bromo-5-methyl-2-propan-2-ylphenyl) thiophene-2-carboxylate

InChI

InChI=1S/C15H15BrO2S/c1-9(2)11-8-12(16)10(3)7-13(11)18-15(17)14-5-4-6-19-14/h4-9H,1-3H3

InChI Key

USCVXWYHYFTCBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OC(=O)C2=CC=CS2

Origin of Product

United States

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